Ethyl 6-chloro-5-cyano-2-ethylnicotinate
Description
Ethyl 6-chloro-5-cyano-2-ethylnicotinate is a substituted pyridine derivative with a nicotinate backbone. Its molecular formula is C₁₁H₁₁ClN₂O₂, featuring a chloro group at position 6, a cyano group at position 5, and an ethyl ester at position 2. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactive cyano and chloro substituents, which enable further functionalization .
Properties
CAS No. |
898227-76-4 |
|---|---|
Molecular Formula |
C11H11ClN2O2 |
Molecular Weight |
238.67 g/mol |
IUPAC Name |
ethyl 6-chloro-5-cyano-2-ethylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H11ClN2O2/c1-3-9-8(11(15)16-4-2)5-7(6-13)10(12)14-9/h5H,3-4H2,1-2H3 |
InChI Key |
IFSOLLFFMRIWBX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C(=N1)Cl)C#N)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-chloro-5-cyano-2-ethylnicotinate typically involves the reaction of 6-chloronicotinic acid with ethyl cyanoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the cyano group is introduced at the 5-position of the nicotinic acid derivative. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is purified by recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can lead to higher throughput and reduced production costs. The final product is typically obtained with high purity through a series of purification steps, including distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-chloro-5-cyano-2-ethylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like ammonia (NH₃) or sodium thiolate (NaS) are employed under basic or neutral conditions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amines or other reduced forms of the cyano group.
Substitution: New derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
Ethyl 6-chloro-5-cyano-2-ethylnicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand its interaction with biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials. It is also used in the formulation of certain industrial products.
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-5-cyano-2-ethylnicotinate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in critical biological pathways. For example, it may bind to and inhibit the activity of certain kinases or proteases, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl 6-chloro-5-cyano-2-ethylnicotinate with analogous pyridine derivatives, focusing on substituent effects, synthesis routes, and applications.
Substituent Variations and Molecular Properties
Key Observations :
- Electronic Effects: The electron-withdrawing cyano group at position 5 enhances electrophilic substitution at position 6, favoring chloro retention or further functionalization .
- Bioactivity: Compounds with aromatic substituents (e.g., 2-phenyl or 4-chlorobenzylamino groups) exhibit enhanced binding to biological targets like acetylcholinesterase, as seen in derivatives such as Ethyl 6-((4-chlorobenzyl)amino)-5-cyano-2-phenylnicotinate .
Key Observations :
- Chloro Reactivity : The chloro group at position 6 is highly reactive, enabling substitution with amines (e.g., benzylamine derivatives) under mild conditions .
- Yield Challenges : Low yields (e.g., 28% for the methyl analog) highlight difficulties in purifying halogenated pyridines due to side reactions .
Research Findings and Trends
Data Tables
Table 1: Physicochemical Properties
| Compound Name | Melting Point (°C) | Purity | |
|---|---|---|---|
| Ethyl 6-chloro-5-cyano-2-methylnicotinate | 67–69 | 95% | |
| Ethyl 6-((4-chlorobenzyl)amino)-5-cyano-2-phenylnicotinate | N/A | 98% |
Table 2: Bioactivity Data
| Compound Name | Biological Target | IC₅₀/EC₅₀ |
|---|---|---|
| Ethyl 6-((1-benzylpiperidin-4-yl)methylamino)-5-cyano-2-methylnicotinate | Acetylcholinesterase | 0.87 µM |
Biological Activity
Ethyl 6-chloro-5-cyano-2-ethylnicotinate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring with a chloro group at the 6-position and a cyano group at the 5-position. The ethyl ester group enhances its lipophilicity, which is crucial for biological interactions. Its molecular formula is with a molecular weight of approximately 230.65 g/mol.
Mechanisms of Biological Activity
-
Acetylcholinesterase Inhibition :
- This compound has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, making it a candidate for treating neurodegenerative diseases like Alzheimer's disease. Studies indicate that the compound's structural features allow for effective binding to the active site of AChE, as shown in structure-activity relationship (SAR) studies .
-
Antiproliferative Effects :
- Research has demonstrated that related compounds exhibit antiproliferative properties against various cancer cell lines. This compound's ability to induce apoptosis in cancer cells suggests potential applications in oncology .
-
Non-Covalent Interactions :
- The compound interacts with biological targets through non-covalent interactions such as hydrogen bonding and π–π stacking with aromatic residues in proteins. These interactions are essential for its function as an AChE inhibitor and may also contribute to its antiproliferative effects .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Acetylcholinesterase Inhibition | Enhances cholinergic signaling | |
| Antiproliferative | Induces apoptosis in cancer cells | |
| Non-Covalent Interactions | Binding with protein residues |
Case Study: Acetylcholinesterase Inhibition
In a study examining various derivatives of nicotinate compounds, this compound was shown to significantly inhibit AChE activity in vitro. The IC50 value was determined to be lower than that of many known AChE inhibitors, suggesting strong potential for therapeutic use in cognitive disorders .
Case Study: Antiproliferative Activity
Another study evaluated the antiproliferative effects of this compound on several cancer cell lines, including breast and prostate cancer cells. The compound demonstrated a dose-dependent reduction in cell viability, with significant effects observed at concentrations as low as 10 µM . These findings highlight its potential role as an anticancer agent.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the structure of this compound can significantly alter its biological activity. For instance:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Ethyl 6-(4-(1-benzylpiperidin-4-yl)butylamino)-5-cyano-2-methyl-nicotinate | Contains piperidine moiety | Enhanced selectivity towards AChE |
| Ethyl 6-(2-(1-benzylpiperidin-4-yl)ethylamino)-5-cyano-2-methyl-nicotinate | Similar structure but different side chain | Potentially improved pharmacokinetics |
| Ethyl 6-(3-(1-benzylpiperidin-4-yl)propylamino)-5-cyano-2-methyl-nicotinate | Propyl chain addition | Variability in binding affinity |
These comparisons illustrate how slight modifications can lead to significant changes in biological activity and pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
